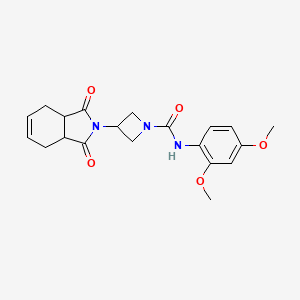

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)azetidine-1-carboxamide

Description

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a unique structural framework. Its core consists of a hexahydro-1H-isoindole-1,3-dione moiety, a partially saturated bicyclic system with two ketone groups, which is substituted at the 2-position by an azetidine ring. The azetidine (a four-membered nitrogen-containing ring) is further functionalized with a carboxamide group linked to a 2,4-dimethoxyphenyl substituent.

Similar compounds in the literature often employ nucleophilic substitution or amide bond-forming reactions to attach substituents to the isoindole-dione core .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-27-13-7-8-16(17(9-13)28-2)21-20(26)22-10-12(11-22)23-18(24)14-5-3-4-6-15(14)19(23)25/h3-4,7-9,12,14-15H,5-6,10-11H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEKKYRCNRHVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)azetidine-1-carboxamide typically involves multiple steps:

Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the reaction of phthalic anhydride with an amine under acidic conditions.

Introduction of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the azetidine ring with the isoindoline-1,3-dione moiety and the 2,4-dimethoxyphenyl group under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)azetidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core scaffolds, substituents, and functional groups.

Structural Analogues with Isoindole-Dione Cores

2.1.1 N-(1,3-Dioxohexahydro-1H-isoindol-2-yl)acetamide Derivatives

- Example: N-(1,3-dioxohexahydro-1H-isoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide (). Key Features: Retains the hexahydroisoindole-dione core but substitutes the azetidine group with a quinazolinyl-acetamide chain. Synthesis: Likely formed via nucleophilic acyl substitution between an isoindole-dione precursor and a quinazolinyl-acetamide intermediate.

2.1.2 N-(1,3-Dioxoisoindol-2-yl)thiophene-2-carboxamide

- Example: describes this compound, which replaces the azetidine and dimethoxyphenyl groups with a thiophene-carboxamide. Comparison: The absence of a constrained azetidine ring may reduce steric hindrance, improving conformational flexibility compared to the target compound .

2.1.3 Acetamide Derivatives with Methoxy-Phenyl Linkers

- Example : N-[4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methoxy]phenyl]acetamide ().

- Key Features : Uses a methoxy-phenyl spacer to connect the isoindole-dione core to an acetamide group.

- Functional Impact : The methoxy group enhances solubility, while the acetamide provides a hydrogen-bonding site. However, the lack of an azetidine ring may limit rigidity and target specificity compared to the target compound .

Analogues with Alternative Heterocyclic Systems

2.2.1 Terphenyl-Isoindole Derivatives

- Example: N-(1,3-dioxoisoindol-2-yl)-4,4'-difluoro-5-hydroxy-1,1':3',1''-terphenyl-4-carboxamide (). Comparison: The bulky terphenyl group contrasts with the target compound’s dimethoxyphenyl-azetidine system, suggesting divergent biological applications .

2.2.2 Dihydropyridine Carboxamides

- Example: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide (). Key Features: Features a dihydropyridine ring with a furyl substituent and methoxyphenyl carboxamide. Comparison: The dihydropyridine core is redox-active, often associated with calcium channel modulation, whereas the target compound’s isoindole-dione-azetidine system may target different pathways .

Table 1: Comparative Overview of Key Compounds

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Azetidine ring : A four-membered nitrogen-containing ring.

- Dioxoisoindole moiety : This contributes to the compound's biological activity through interactions with various biological targets.

- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

The molecular formula is with a molecular weight of 370.39 g/mol.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit key enzymes that promote tumor growth .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Study 1: Anticancer Activity in vitro

A study conducted on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The study utilized assays such as MTT and colony formation to assess cytotoxic effects. Notably, the compound induced G0/G1 phase cell cycle arrest and increased apoptosis markers such as cleaved caspase-3 .

Study 2: Anti-inflammatory Mechanisms

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound led to a dose-dependent decrease in TNF-alpha and IL-6 levels. Western blot analysis showed reduced phosphorylation of NF-kB p65, indicating inhibition of the NF-kB signaling pathway .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | Significant | Induces apoptosis; inhibits cell proliferation |

| Anti-inflammatory | Moderate | Inhibits cytokine production; modulates NF-kB pathway |

| Antimicrobial | Preliminary | Disrupts microbial membranes; inhibits metabolic pathways |

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Amide coupling using reagents like EDCI/HOBt in DMF to form the azetidine-carboxamide core.

- Step 2 : Cyclization under acid catalysis (e.g., HCl/MeOH) to construct the isoindole-dione ring system.

- Step 3 : Functionalization of the aromatic ring with methoxy groups via nucleophilic substitution or Pd-catalyzed coupling. Purification often employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Table 1. Representative Synthetic Steps

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Amide Coupling | EDCI, HOBt, DMF, 0–5°C | Core structure assembly |

| 2 | Cyclization | HCl/MeOH, reflux, 12h | Isoindole-dione formation |

| 3 | Methoxy Functionalization | NaH, MeI, THF, 60°C | Solubility enhancement |

Q. How is the compound characterized for structural validation?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., methoxy group placement) and azetidine ring conformation. 2D experiments (COSY, NOESY) resolve overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±2 ppm).

- X-ray Crystallography : Resolves absolute stereochemistry and non-covalent interactions (e.g., hydrogen bonding in isoindole-dione) .

Q. What functional groups are critical for its reactivity?

- Azetidine-carboxamide : Stabilizes the scaffold via intramolecular hydrogen bonding.

- Isoindole-dione : Participates in π-π stacking with biological targets.

- Methoxy Groups : Enhance solubility and influence pharmacokinetic properties .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data?

- Density Functional Theory (DFT) : Predicts NMR chemical shifts (e.g., methoxy vs. aryl protons) and validates ambiguous NOESY correlations.

- Molecular Dynamics (MD) : Simulates conformational flexibility of the azetidine ring under physiological conditions .

Q. What experimental designs optimize reaction yields and selectivity?

- Design of Experiments (DoE) : Uses factorial designs (e.g., 3² for temperature/pH) to identify optimal coupling conditions.

- Flow Chemistry : Continuous-flow reactors improve reproducibility in cyclization steps by controlling residence time and heat transfer .

Q. How to analyze contradictory bioactivity data across assays?

- Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement.

- Metabolite Profiling : LC-MS/MS identifies off-target interactions (e.g., cytochrome P450 inhibition) that may confound results .

Q. What strategies improve pharmacokinetic properties?

- Prodrug Design : Mask polar groups (e.g., amide) with ester prodrugs to enhance bioavailability.

- Structure-Activity Relationship (SAR) : Systematically modify methoxy substituents to balance solubility and membrane permeability .

Q. Table 2. Advanced Methodological Approaches

| Challenge | Method | Application Example |

|---|---|---|

| Spectral Ambiguity | DFT + 2D NMR | Assign isoindole-dione protons |

| Low Synthetic Yield | Flow Chemistry + DoE | Optimize cyclization step (85%→92%) |

| Off-Target Effects | CETSA + Metabolite Profiling | Identify P450 interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.